

synthesis route to 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperidin-4-ylmethyl)pyridine
dihydrochloride

Cat. No.: B1369616

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride**

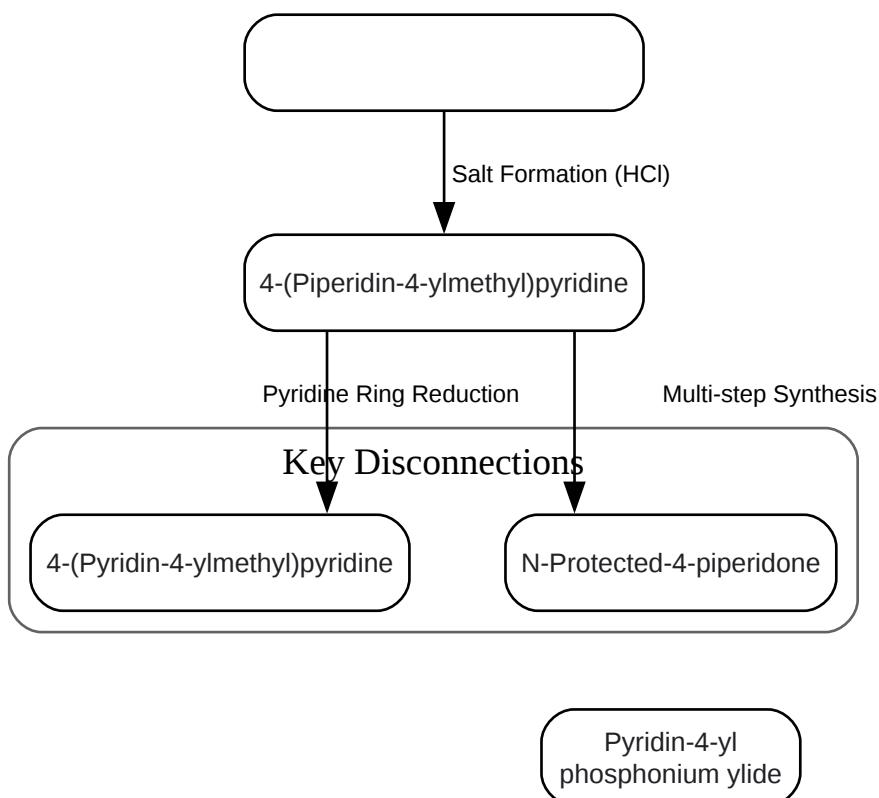
Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the synthetic routes to **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride**, a versatile heterocyclic building block of significant interest in pharmaceutical research and development. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic pathways. It is intended for an audience of researchers, medicinal chemists, and process development professionals who require a deep, actionable understanding of the synthesis of this important intermediate. We will explore key methodologies, including direct catalytic hydrogenation and multi-step sequences from piperidone precursors, offering field-proven insights into optimizing these transformations.

Introduction and Significance

4-(Piperidin-4-ylmethyl)pyridine and its dihydrochloride salt are crucial intermediates in the synthesis of a wide array of bioactive molecules.^[1] The molecular scaffold, featuring both a piperidine and a pyridine ring linked by a methylene bridge, is a common motif in compounds targeting the central nervous system (CNS). The piperidine moiety often enhances receptor

binding and improves pharmacokinetic properties, while the pyridine ring serves as a versatile handle for further chemical modification.^{[2][3]} Consequently, this compound is a key starting material for developing novel therapeutics, particularly for neurological disorders.^[1]


Physicochemical Properties

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it ideal for laboratory use and subsequent reaction setups.

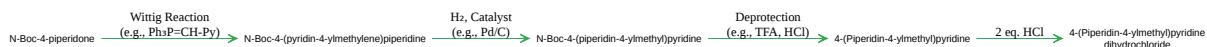
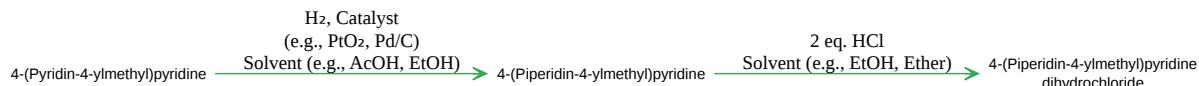
Property	Value	Reference
CAS Number	1172465-66-5	[1] [4] [5]
Molecular Formula	C ₁₁ H ₁₆ N ₂ · 2HCl	[1] [4]
Molecular Weight	249.18 g/mol	[1]
Appearance	Off-white solid	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1]
SMILES	C1CNCCC1CC2=CC=NC=C2. Cl.Cl	[4]

Retrosynthetic Analysis and Key Strategies

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine hinges on the construction of the saturated piperidine ring from an aromatic pyridine precursor. The most direct and industrially favored approach is the reduction of a pre-formed 4-(pyridin-4-ylmethyl)pyridine skeleton.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target compound.



Two primary strategies emerge from this analysis:

- Route A: Direct Catalytic Hydrogenation. This is the most atom-economical approach, involving the direct reduction of the pyridine ring of 4-(pyridin-4-ylmethyl)pyridine.
- Route B: Synthesis from a Piperidone Core. This pathway involves building the exocyclic methylene-pyridine moiety onto a pre-existing N-protected 4-piperidone ring, followed by reduction and deprotection.

Synthesis Route A: Catalytic Hydrogenation of 4-(Pyridin-4-ylmethyl)pyridine

This is the most established and efficient method for large-scale production. The core of this process is the catalytic hydrogenation of the pyridine ring, a transformation that requires

breaking the aromaticity and is therefore typically performed under forcing conditions or with highly active catalysts.[6][7][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Piperidin-4-ylmethylpyridine dihydrochloride | CAS 1172465-66-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 4-((Piperidin-4-yl)methyl)pyridine dihydrochloride | CAS 1172465-66-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [synthesis route to 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/synthesis-route-to-4-\(piperidin-4-ylmethyl\)pyridine-dihydrochloride](#)

[<https://www.benchchem.com/product/b1369616#synthesis-route-to-4-piperidin-4-ylmethyl-pyridine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com